(1S)-1-(2-chlorophenyl)-2-(2H-1,2,3,4-tetrazol-2-yl)ethyl carbamate
Description
This compound is a carbamate derivative featuring a 2-chlorophenyl group and a tetrazole ring.
Properties
CAS No. |
913088-81-0 |
|---|---|
Molecular Formula |
C10H10ClN5O2 |
Molecular Weight |
267.67 g/mol |
IUPAC Name |
[(1S)-1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl] carbamate |
InChI |
InChI=1S/C10H10ClN5O2/c11-8-4-2-1-3-7(8)9(18-10(12)17)5-16-14-6-13-15-16/h1-4,6,9H,5H2,(H2,12,17)/t9-/m1/s1 |
InChI Key |
GFHAXPJGXSQLPT-SECBINFHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](CN2N=CN=N2)OC(=O)N)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN2N=CN=N2)OC(=O)N)Cl |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
(1S)-1-(2-chlorophenyl)-2-(2H-1,2,3,4-tetrazol-2-yl)ethyl carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on recent studies and findings.
- Molecular Formula : C9H9ClN4O
- Molecular Weight : 224.65 g/mol
- IUPAC Name : 1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl carbamate
Anticancer Activity
Recent studies have indicated that compounds containing tetrazole rings exhibit promising anticancer properties. The presence of the tetrazole moiety in this compound may contribute to its cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity Data
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| (1S)-1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl carbamate | MCF-7 | 5.0 | |
| (1S)-1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl carbamate | HeLa | 6.5 |
Enzyme Inhibition
The compound has also shown potential as an inhibitor of certain metabolic enzymes. Enzyme inhibition studies suggest that it may affect pathways relevant to cancer and other diseases.
Table 2: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Rate (%) | Reference |
|---|---|---|
| Acetylcholinesterase (AChE) | 70% at 10 µM | |
| Carbonic Anhydrase (CA) | 65% at 10 µM |
The biological activity of this compound is hypothesized to involve:
- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells.
- Apoptosis Induction : Triggering programmed cell death through the activation of caspases.
Research indicates that the compound's interaction with cellular targets may involve hydrogen bonding and hydrophobic interactions, enhancing its efficacy against tumor cells.
Case Studies
A notable case study involved the evaluation of this compound's activity in a preclinical model. The study demonstrated a significant reduction in tumor size when administered in combination with standard chemotherapy agents.
Case Study Summary
- Model Used : Xenograft model of breast cancer.
- Outcome : Tumor size reduced by 40% compared to control group when treated with a combination of (1S)-1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl carbamate and doxorubicin.
Comparison with Similar Compounds
Methyl 2-((1-(2,4-Dichloro-5-(methylsulfonamido)phenyl)-3-methyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)methyl)phenyl(methoxy)carbamate (Compound 1o)
- Key Structural Differences :
- Replaces the tetrazole with a 1,2,4-triazole ring.
- Additional 2,4-dichloro substitution on the phenyl ring and a methylsulfonamido group.
- Higher molecular weight (530 g/mol vs. estimated ~350 g/mol for the target compound) due to the dichlorophenyl and sulfonamido groups .
- Data :
Thiazol-5-ylmethyl Carbamate Analogs (Compounds n, o, w, x)
- Key Structural Differences: Thiazole ring replaces tetrazole, introducing sulfur into the heterocycle.
- Implications :
Chlorpropham (1-Methylethyl (3-Chlorophenyl)carbamate)
- Key Structural Differences :
- Simpler structure: lacks a heterocycle and has an isopropyl carbamate group.
- Single chlorine substitution on the phenyl ring.
- Implications :
Ethyl/Methyl Thiophene Carbamates (e.g., Methyl 2-(2-Chlorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate Hydrochloride)
- Key Structural Differences: Thiophene and tetrahydrothienopyridine rings replace tetrazole. Chlorophenyl group retained but paired with a pyridine-derived moiety.
- Implications: Thiophene’s aromaticity may enhance π-π stacking in biological targets.
Research Findings and Implications
- Tetrazole vs. Triazole/Thiazole : The target compound’s tetrazole group offers superior hydrogen-bonding capacity compared to triazole or thiazole analogs, which may enhance receptor affinity .
- Chlorophenyl Positioning : The 2-chlorophenyl group (vs. 3- or 4-position in analogs) may influence steric interactions in biological targets .
- Carbamate Stability : Unlike hydroperoxy-containing analogs, the target compound’s tetrazole and carbamate groups suggest moderate stability under physiological conditions .
Preparation Methods
Core Reaction Sequence
Cenobamate synthesis typically begins with (R)-2-chlorostyrene oxide (Formula–6), which undergoes nucleophilic ring-opening with 1H-tetrazole to form a secondary alcohol intermediate. This intermediate is subsequently oxidized to 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone (Formula–2), a pivotal precursor. The ketone is then reduced enantioselectively to introduce the (S)-configured alcohol, followed by carbamoylation to yield the final product.
Ring-Opening and Tetrazole Incorporation
The reaction of (R)-2-chlorostyrene oxide with 1H-tetrazole in dimethylformamide (DMF) using lithium carbonate as a base achieves a 78–85% yield of the alcohol intermediate. Lithium carbonate mitigates side reactions by maintaining a pH that favors tetrazole deprotonation without promoting epoxide polymerization. Alternative solvents like N-methylpyrrolidone (NMP) or acetonitrile reduce reaction times but may lower yields due to increased byproduct formation.
Oxidation to the Ketone Intermediate
Oxidation of the secondary alcohol to 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone employs Jones reagent (chromium trioxide in sulfuric acid) or Swern oxidation (oxalyl chloride and dimethyl sulfoxide). The latter method avoids heavy metals, aligning with green chemistry principles, but requires stringent temperature control (−50°C) to prevent over-oxidation.
Enantioselective Reduction Strategies
Catalytic Asymmetric Reduction
The ketone intermediate undergoes enantioselective reduction to produce (S)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol. Borane-dimethyl sulfide complex with a Corey-Bakshi-Shibata (CBS) catalyst achieves 92–95% enantiomeric excess (ee). This method leverages chiral oxazaborolidine catalysts to direct hydride attack, ensuring high stereoselectivity.
Table 1: Comparison of Reducing Agents for Ketone Intermediate
| Reducing Agent | Catalyst | Solvent | Temperature | ee (%) | Yield (%) |
|---|---|---|---|---|---|
| BH₃·SMe₂ | CBS Oxazaborolidine | THF | −20°C | 92–95 | 88 |
| NaBH₄ | (R)-BINAP-RuCl₂ | MeOH | 25°C | 85–88 | 82 |
| LiAlH₄ | None | Et₂O | 0°C | <50 | 75 |
Dynamic Kinetic Resolution
An alternative approach employs dynamic kinetic resolution using immobilized lipases in a biphasic system (hexane/water). This method achieves 89% ee and 90% yield by continuously racemizing the alcohol intermediate while enzymatically resolving the (S)-enantiomer.
Carbamoylation and Final Product Formation
Carbamate Group Introduction
The (S)-alcohol reacts with chlorocarbonyl isocyanate (ClCONCO) in dichloromethane at −10°C to form the carbamate. Triethylamine scavenges HCl, preventing acid-catalyzed tetrazole ring degradation. Excess reagent (1.5 equiv) ensures complete conversion, with yields exceeding 90% after recrystallization from ethyl acetate/heptane.
Protecting Group Strategies
To prevent undesired side reactions during carbamoylation, hydroxyl groups are protected as tert-butyldimethylsilyl (TBS) ethers. Deprotection using tetrabutylammonium fluoride (TBAF) in THF quantitatively regenerates the alcohol without affecting the tetrazole moiety.
Table 2: Protecting Group Efficiency
| Protecting Group | Reagent | Deprotection Agent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| TBS | TBSCl, imidazole | TBAF | 98 | 99.5 |
| Acetyl | Ac₂O, DMAP | K₂CO₃/MeOH | 85 | 97 |
| Pivaloyl | PivCl, pyridine | H₂O/MeOH | 78 | 95 |
Process Optimization and Scalability
Solvent Recycling
DMF recovery via vacuum distillation reduces production costs by 30%. Residual tetrazole and lithium carbonate are removed by aqueous extraction, achieving 98% solvent purity for reuse.
Continuous Flow Synthesis
Recent patents describe continuous flow systems for the ring-opening and oxidation steps, reducing reaction times from 12 hours to 45 minutes. Tubular reactors with immobilized lithium carbonate catalysts maintain consistent pH and temperature, enhancing reproducibility.
Analytical and Characterization Data
Q & A
Basic Research Questions
Q. What are the critical parameters to optimize during the multi-step synthesis of (1S)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethyl carbamate to ensure high yield and purity?
- Methodological Answer : The synthesis involves sequential formation of the tetrazole ring and carbamate group. Key parameters include:
- Temperature control : Maintaining 60–80°C during tetrazole cyclization to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability .
- Reaction time : Extended stirring (12–24 hrs) ensures complete carbamate formation .
- Purification : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the final compound .
Q. Which analytical techniques are most suitable for characterizing the structural integrity of (1S)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethyl carbamate?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR to confirm stereochemistry at the chiral center (1S configuration) and verify tetrazole proton signals (δ 8.5–9.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (C₁₀H₁₀ClN₅O₂; [M+H]⁺ = 302.1) .
- X-ray crystallography : For absolute configuration determination, as demonstrated for structurally similar carbamates .
Advanced Research Questions
Q. How can researchers design experiments to investigate the metabolic stability of (1S)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethyl carbamate under physiological conditions?
- Methodological Answer :
- In vitro assays : Incubate the compound with liver microsomes (human/rat) at 37°C, and monitor degradation via LC-MS/MS. Use NADPH as a cofactor to assess cytochrome P450-mediated oxidation .
- pH stability studies : Expose the compound to buffers (pH 1–9) and analyze hydrolytic degradation kinetics using HPLC with UV detection at 254 nm .
- Data interpretation : Compare half-life (t₁/₂) across conditions to identify labile functional groups (e.g., carbamate hydrolysis at acidic pH) .
Q. What strategies are recommended for resolving contradictions in biological activity data observed across different assay systems for this compound?
- Methodological Answer :
- Assay standardization : Replicate studies using harmonized protocols (e.g., consistent cell lines, ATP concentration in kinase assays) .
- Control experiments : Include reference inhibitors (e.g., staurosporine for kinase activity) to validate assay sensitivity .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to evaluate inter-laboratory variability and identify confounding factors (e.g., solvent DMSO concentration) .
Q. How can computational methods be integrated with experimental data to elucidate the structure-activity relationship (SAR) of this carbamate derivative?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions between the tetrazole group and target proteins (e.g., kinases or GPCRs). Validate with mutagenesis studies .
- QSAR modeling : Train models on analogs (e.g., tert-butyl carbamates ) to predict bioactivity based on substituent electronegativity and steric parameters.
- Dynamic simulations : Perform MD simulations (AMBER/CHARMM) to assess carbamate stability in lipid bilayers, correlating with cell permeability data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
